![molecular formula C22H18N4O5S3 B2732213 4-(吲哚啉-1-基磺酰基)-N-(6-磺酰基苯并[d]噻唑-2-基)苯甲酰胺 CAS No. 394228-25-2](/img/structure/B2732213.png)

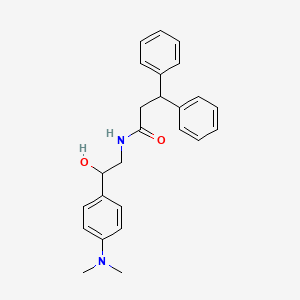

4-(吲哚啉-1-基磺酰基)-N-(6-磺酰基苯并[d]噻唑-2-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(indolin-1-ylsulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored.

科学研究应用

Mnk Kinase Inhibition for Cancer Therapy

The Mnk-eIF4E axis plays a crucial role in tumor development. Inhibiting Mnk kinases is a promising approach for cancer therapy. Researchers have designed and synthesized a series of 4-(indolin-1-yl)-6-substituted-pyrido[3,2-d]pyrimidine derivatives, with this compound being one of the most potent. It exhibits high selectivity against Mnk1 and Mnk2 kinases, with IC values of 0.8 and 1.5 nM, respectively. Additionally, it effectively suppresses the growth of MOLM-13 and K562 cell lines and causes cell cycle arrest. The downstream proteins -eIF4E, Mcl-1, and c-myc are downregulated upon treatment with this compound .

Antitumor Activity in Syngeneic Models

Studies have demonstrated that this compound significantly suppresses tumor growth in LL/2 syngeneic models. Its stability in rat plasma and rat and human microsomes further supports its potential as an effective Mnks inhibitor .

Germanium-Substituted Indolo[2,1-a]isoquinolin-6(5H)-ones Synthesis

While not directly related to cancer therapy, a simple and efficient strategy for iron-catalyzed cascade radical cyclization has been developed. This strategy yields germanium-substituted indolo[2,1-a]isoquinolin-6(5H)-ones and indolin-2-ones using germanium hydrides as radical precursors. Although distinct from the cancer-related applications, this highlights the compound’s versatility in synthetic chemistry .

Novel Antitumor Agents with Indolin-2-one Framework

The compound’s 3,5-substituted indolin-2-one framework has been explored for designing novel antitumor agents. While specific details are not provided in the available literature, this suggests its potential in broader drug discovery efforts .

属性

IUPAC Name |

4-(2,3-dihydroindol-1-ylsulfonyl)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N4O5S3/c23-33(28,29)17-9-10-18-20(13-17)32-22(24-18)25-21(27)15-5-7-16(8-6-15)34(30,31)26-12-11-14-3-1-2-4-19(14)26/h1-10,13H,11-12H2,(H2,23,28,29)(H,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBKLFOVTQIYEQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NC5=C(S4)C=C(C=C5)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N4O5S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(indolin-1-ylsulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(4-Chloro-3,5-dimethylphenoxy)acetamido]acetic acid](/img/structure/B2732134.png)

![6-ethyl-N-methyl-2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2732138.png)

![N-(3,4-dimethylphenyl)-2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2732144.png)

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2732145.png)

![3-(2-(4-(tert-butyl)phenoxy)ethyl)-5-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2732146.png)